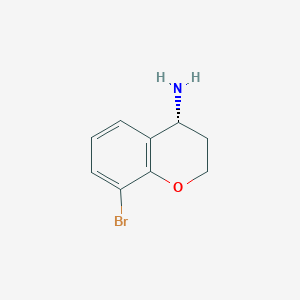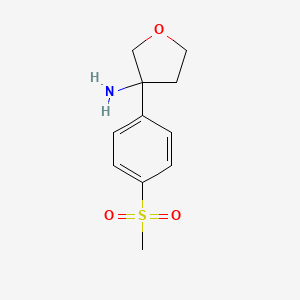
GW6471
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GW6471 is a potent antagonist of peroxisome proliferator-activated receptor alpha (PPARα) with an IC50 value of 0.24 μM . This compound enhances the binding affinity of the PPARα ligand-binding domain to the co-repressor proteins SMRT and NCoR . It is primarily used in scientific research to study the role of PPARα in various biological processes and diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GW6471 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques to obtain the compound in high purity. The production is carried out under strict quality control to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
GW6471 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
GW6471 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of PPARα antagonists.
Biology: Employed in research to understand the role of PPARα in cellular processes, including metabolism and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα
Mécanisme D'action
GW6471 exerts its effects by binding to the ligand-binding domain of PPARα, enhancing its interaction with co-repressor proteins SMRT and NCoR. This binding inhibits the transcriptional activity of PPARα, leading to changes in the expression of target genes involved in various metabolic pathways . The compound also induces apoptosis and cell cycle arrest in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
GW7647: Another PPARα antagonist with similar binding properties.
WY14643: A PPARα agonist used for comparison in studies involving GW6471.
Fenofibrate: A PPARα agonist commonly used in the treatment of hyperlipidemia.
Uniqueness of this compound
This compound is unique due to its high binding affinity and specificity for PPARα. Unlike other compounds, it acts as a potent antagonist, making it valuable for studying the inhibitory effects on PPARα-mediated pathways. Its ability to induce apoptosis and cell cycle arrest in cancer cells further distinguishes it from other PPARα modulators .
Propriétés
Numéro CAS |
436159-64-7; 880635-03-0 |
|---|---|
Formule moléculaire |
C35H36F3N3O5 |
Poids moléculaire |
635.684 |
Nom IUPAC |
ethyl N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]carbamate |
InChI |
InChI=1S/C35H36F3N3O5/c1-4-44-34(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)45-19-18-31-24(3)46-33(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 |
Clé InChI |
UEPVEQWUZJXOKB-DYQICHDWSA-N |
SMILES |
CCOC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2583979.png)
![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2583981.png)


![3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2583985.png)



![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)



